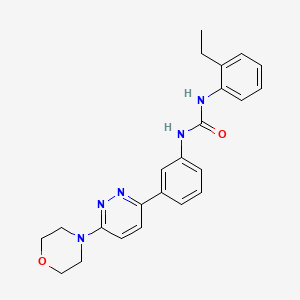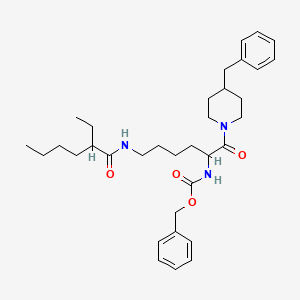![molecular formula C19H13ClN6OS2 B14963352 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14963352.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chlorophenyl group, a thiazole ring, a triazolobenzimidazole moiety, and a sulfanylacetamide linkage, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions.
Formation of the Triazolobenzimidazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable triazole precursor.
Coupling Reaction: The thiazole and triazolobenzimidazole intermediates are then coupled using a suitable linker, such as chloroacetyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
相似化合物的比较
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-pyrrolo[2,3-b]pyridin-3-ylsulfanyl)acetamide: Similar structure but with a pyrrolopyridine moiety instead of triazolobenzimidazole.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-pyrrolo[2,3-b]indol-3-ylsulfanyl)acetamide: Contains a pyrroloindole moiety.
These comparisons highlight the uniqueness of the triazolobenzimidazole moiety in the compound, which may confer specific biological activities or chemical reactivity.
属性
分子式 |
C19H13ClN6OS2 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27) |
InChI 键 |
JGKHRXVXTNLUMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963282.png)

![N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14963286.png)
![2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14963291.png)

![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide](/img/structure/B14963327.png)
![5-butyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963336.png)
![N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963340.png)

![N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963359.png)

![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14963371.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B14963372.png)
